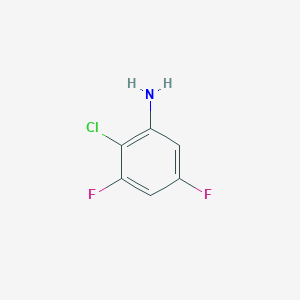

2-Chloro-3,5-difluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOQZCRADUDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371402 | |

| Record name | 2-chloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-60-2 | |

| Record name | 2-chloro-3,5-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-3,5-difluoroaniline: Synthesis, Applications, and Analytical Methodologies

Foreword

In the landscape of modern synthetic chemistry, halogenated anilines serve as indispensable building blocks, particularly within the pharmaceutical and agrochemical industries. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. Among these, 2-Chloro-3,5-difluoroaniline (CAS No. 36556-60-2) has emerged as a key intermediate. This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, synthesis protocols, critical applications, and the analytical techniques required for its characterization, grounding our discussion in established scientific principles and methodologies.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic amine characterized by a chlorine atom and two fluorine atoms substituted on the benzene ring. This specific substitution pattern imparts distinct reactivity and physical properties that are highly valuable in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 36556-60-2 | [1] |

| Molecular Formula | C₆H₄ClF₂N | [1][2] |

| Molecular Weight | 163.55 g/mol | [1][2] |

| Appearance | White to light yellow crystal or crystalline powder | [1] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 208.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.434 g/cm³ | [1] |

| Flash Point | 92 °C | [1] |

| Solubility | Soluble in common organic solvents (alcohols, ethers, ketones) | [1] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 2-chloro-3,5-difluoronitrobenzene. This transformation is a cornerstone of aromatic chemistry, leveraging catalytic hydrogenation or other reducing agents to selectively convert the nitro group (-NO₂) to an amino group (-NH₂).

Primary Synthesis Protocol: Reduction of 2-chloro-3,5-difluoronitrobenzene

The reduction of 2-chloro-3,5-difluoronitrobenzene is a robust and widely used method.[1] The causality behind this choice lies in the high efficiency and selectivity of catalytic hydrogenation for nitro group reduction without affecting the halogen substituents on the aromatic ring.

Experimental Protocol:

-

Reactor Setup: A suitable pressure reactor (e.g., a Parr hydrogenator or a stainless steel autoclave) is charged with 2-chloro-3,5-difluoronitrobenzene, a solvent (e.g., methanol or ethanol), and a catalyst.

-

Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction. Other catalysts like Raney Nickel can also be employed.[3]

-

Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically conducted under hydrogen pressure (e.g., 1.5 MPa) at a controlled temperature (e.g., 35-45 °C) until hydrogen uptake ceases.[3]

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure (e.g., rotary evaporation). The resulting crude product can be purified by distillation or recrystallization to yield high-purity this compound.[3][4]

Caption: Synthesis workflow for this compound.

This self-validating system ensures reaction completion by monitoring hydrogen consumption, and product purity is confirmed through standard analytical techniques post-purification.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine atoms into bioactive molecules is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5][6] this compound serves as a critical building block for introducing a fluorinated phenylamine moiety into larger, more complex molecules.

-

Pharmaceutical Intermediate: This compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The specific arrangement of chloro and fluoro substituents provides a unique electronic and steric profile that can be crucial for a drug's mechanism of action. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry in some capacity.[7]

-

Agrochemical Synthesis: In the agrochemical sector, it is used to produce advanced pesticides, herbicides, and fungicides.[5] The halogenated structure contributes to the efficacy and target specificity of these agricultural products.

Caption: Role of this compound as a building block.

Analytical Characterization

Accurate analysis of this compound is essential for quality control during synthesis and for its use in subsequent reactions. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for assessing purity and quantifying the compound.

Gas Chromatography (GC) Protocol

GC is well-suited for analyzing volatile and thermally stable compounds like halogenated anilines.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methylene chloride or acetone).

-

Instrumentation: A GC system equipped with a capillary column (e.g., DB-5ms or equivalent) and a suitable detector is used. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, while a Mass Spectrometer (MS) provides definitive identification.[8]

-

GC Conditions:

-

Injector Temperature: 250-280°C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from impurities (e.g., 70°C for 1 min, then ramp at 10-15°C/min to 280°C).[9]

-

-

Data Analysis: The retention time of the peak corresponding to this compound is compared to that of a known standard. Purity is determined by the relative area of the main peak.

Caption: General workflow for GC-MS analysis.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Irritation: Causes skin irritation and serious eye damage/irritation.[10][12]

Safe Handling and Personal Protective Equipment (PPE)

A rigorous safety protocol is mandatory when working with this compound.

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[1]

-

Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the development of pharmaceuticals and agrochemicals. Its synthesis via the reduction of its nitro-analogue is a well-established and efficient process. Understanding its physicochemical properties, handling it with strict adherence to safety protocols, and employing robust analytical methods for its characterization are paramount for its effective and safe utilization in research and manufacturing. This guide serves as a foundational resource for professionals, providing the necessary technical insights to leverage the full potential of this versatile building block.

References

-

PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from PrepChem.com. [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from ChemBK.com. [Link]

- European Patent Office. (1992). Process for producing 3,5-difluoroaniline (EP 0497213 A2).

- Google Patents. (2008). Process for synthesizing 2,3-difluoroaniline (CN101245020B).

-

PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline. Retrieved from National Center for Biotechnology Information. [Link]

- Google Patents. (1999). Process for the preparation of 3,5-difluoroaniline (US5965775A).

- Google Patents. (1994). Process for preparing 3,5-difluoroaniline (US5294742A).

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from Carl ROTH. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from EPA.gov. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Retrieved from inno-pharmchem.com. [Link]

-

Corbo, F., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Published on PMC. [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [m.chemicalbook.com]

- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. nbinno.com [nbinno.com]

- 6. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-3,5-difluoroaniline

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic amines serve as pivotal structural motifs and versatile synthetic intermediates. Their unique electronic properties, metabolic stability, and capacity for diverse chemical transformations make them indispensable building blocks. 2-Chloro-3,5-difluoroaniline (CAS No. 36556-60-2) is a prime exemplar of this class of compounds.[1][2][3][4][5] This guide provides an in-depth analysis of its chemical properties, reactivity, and synthetic applications, offering field-proven insights for professionals engaged in discovery and development. The strategic placement of chloro and fluoro substituents on the aniline ring creates a molecule with distinct reactivity at three key positions: the amine, the labile chlorine atom, and the activated aromatic core, paving the way for complex molecular architecture.

Core Chemical and Physical Properties

A comprehensive understanding of a molecule's physical properties is foundational to its application in synthesis. These properties dictate choices in reaction solvents, purification methods, and handling procedures. The key physical and chemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36556-60-2 | [1][2][3] |

| Molecular Formula | C₆H₄ClF₂N | [1][6] |

| Molecular Weight | 163.55 g/mol | [1][4] |

| Appearance | Liquid or solid | [7] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 208.3 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.459 g/cm³ | [1] |

| Flash Point | 92.2 °C | [1] |

| InChI Key | XDHOQZCRADUDRI-UHFFFAOYSA-N | [7] |

Spectroscopic Signature: An Interpretive Guide

While direct, high-resolution spectra for this specific intermediate are not widely published, we can predict its characteristic spectroscopic features based on established principles and data from analogous structures. This interpretive approach is a critical skill for researchers working with novel or specialized reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). These signals would correspond to the two non-equivalent aromatic protons. Due to coupling with the adjacent fluorine atoms, these signals will appear as complex multiplets (likely doublet of doublets or triplets of doublets). The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent but typically falls in the δ 3.5-4.5 ppm range.

-

¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), a hallmark of organofluorine compounds. The carbon attached to chlorine will be shifted downfield, while the carbon bearing the amino group will be shifted upfield relative to benzene. A published, though not fully detailed, spectrum confirms the presence of these signals in a CDCl₃ solvent.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

Aromatic C-H Stretching: Sharp peaks will appear just above 3000 cm⁻¹, indicative of C-H bonds on an aromatic ring.

-

C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-F and C-Cl Stretching: Strong, characteristic absorption bands for the C-F and C-Cl bonds are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. A characteristic feature will be the M+2 isotope peak, approximately one-third the intensity of the M⁺ peak, which is definitive for the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for haloanilines involve the loss of the halogen atom or cleavage related to the amine group.

Chemical Reactivity and Synthetic Field Applications

The synthetic utility of this compound is rooted in its trifunctional nature. The electron-withdrawing fluorine atoms influence the reactivity of the entire molecule, enhancing the acidity of the amine and activating the chlorine atom for nucleophilic substitution and cross-coupling reactions.

Catalytic Dehalogenation: A Gateway to 3,5-Difluoroaniline

A primary industrial application of this compound is as a precursor to 3,5-difluoroaniline, a valuable intermediate in its own right for pharmaceuticals and agrochemicals. The chlorine atom at the 2-position can be selectively removed via catalytic hydrogenation. This transformation is highly efficient and demonstrates the lability of the C-Cl bond, which is activated by the adjacent electron-withdrawing fluorine atom and the ortho-amino group. A typical reaction involves a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as hydrogen gas or hydrazine hydrate.[9]

Caption: Catalytic Hydrogenation Workflow.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

-

Buchwald-Hartwig Amination: This reaction would allow for the formation of a new C-N bond at the 2-position, coupling the aniline with another amine. This is a powerful method for constructing complex diarylamines or alkylarylamines, which are common scaffolds in pharmacologically active molecules. The choice of phosphine ligand is critical to promote the desired reductive elimination from the palladium center.

-

Suzuki-Miyaura Coupling: The C-Cl bond can readily participate in Suzuki coupling with boronic acids or esters. This enables the formation of a new C-C bond, providing access to highly substituted biaryl compounds. Such structures are prevalent in materials science and as core fragments of many approved drugs.

Field-Proven Experimental Protocol: Synthesis of 3,5-Difluoroaniline

This protocol is adapted from established patent literature and represents a robust method for the selective dehalogenation of this compound.[9]

Objective: To synthesize 3,5-difluoroaniline via catalytic hydrogenolysis of this compound.

Materials:

-

This compound (8.2 g, 0.05 mol)

-

5% Palladium on Carbon (Pd/C) (1.0 g)

-

80% Hydrazine monohydrate (18.8 g, 0.3 mol)

-

Ethyleneglycol monomethyl ether (20 g)

-

Nitrogen gas (for inerting)

Equipment:

-

100 mL four-necked flask

-

Mechanical stirrer

-

Condenser

-

Thermometer

-

Heating mantle

-

Gas chromatography (GC) apparatus for reaction monitoring

Step-by-Step Methodology:

-

Reactor Setup: Assemble the 100 mL four-necked flask with a mechanical stirrer, condenser, and thermometer. Ensure the setup is secure and in a well-ventilated fume hood.

-

Inerting the Atmosphere: Purge the reaction vessel with nitrogen gas for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Charging the Reagents: Under a positive pressure of nitrogen, charge the flask with this compound (8.2 g), ethyleneglycol monomethyl ether (20 g), 5% Pd/C catalyst (1.0 g), and 80% hydrazine monohydrate (18.8 g).

-

Causality Note: Ethyleneglycol monomethyl ether is chosen as a high-boiling, polar solvent capable of dissolving the reactants. Hydrazine serves as the in-situ source of hydrogen.

-

-

Reaction Execution: Begin vigorous stirring and heat the mixture to 100°C using the heating mantle. Maintain this temperature for 20 hours.

-

Self-Validating System: The reaction progress can be monitored by taking small aliquots periodically and analyzing them by GC to track the disappearance of the starting material and the appearance of the product peak.

-

-

Reaction Quenching and Work-up: After 20 hours (or upon confirmation of reaction completion by GC), cool the reaction mixture to room temperature.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Palladium on carbon can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during filtration.

-

Product Isolation: The filtrate contains the desired 3,5-difluoroaniline. Further purification can be achieved by extraction and distillation. The patent literature reports a conversion of 91% and a yield of 89.6% for 3,5-difluoroaniline using this method.[9]

Safety and Handling

As a halogenated aromatic amine, this compound requires careful handling. The following information is based on the Safety Data Sheet (SDS) for this compound.[7][10]

-

Hazard Statements:

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[7]

Conclusion

This compound is a strategically important building block whose value lies in its predictable and versatile reactivity. Its ability to undergo selective dehalogenation provides an efficient route to other valuable intermediates, while its suitability for modern cross-coupling reactions allows for its direct incorporation into complex molecular targets. For the medicinal or materials chemist, this compound represents not just a starting material, but a node of synthetic diversity, enabling the rapid exploration of chemical space in the pursuit of novel function.

References

-

Arctom. (n.d.). CAS NO. 36556-60-2 | this compound. Retrieved from Arctom. [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet: this compound. Retrieved from Angene Chemical. [Link]

-

Alachem Co., Ltd. (n.d.). 36556-60-2 | this compound. Retrieved from Alachem. [Link]

- European Patent Office. (1992). EP 0497213 A2: Process for producing 3,5-difluoroaniline.

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from SpectraBase. [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 36556-60-2. Retrieved from XiXisys. [Link]

- Google Patents. (1999). US5965775A: Process for the preparation of 3,5-difluoroaniline.

- Google Patents. (1994). US5294742A: Process for preparing 3,5-difluoroaniline.

- Google Patents. (1991). US5041674A: Process and intermediates for the preparation of 2,6-difluoroaniline.

-

Capot Chemical. (n.d.). 36556-60-2 | this compound. Retrieved from Capot Chemical. [Link]

- Google Patents. (2010). CN101245020B: Process for synthesizing 2,3-difluoroaniline.

-

CMS Científica do Brasil. (n.d.). TRC. Retrieved from CMS Científica. [Link]

-

Chemsigma. (n.d.). This compound [36556-60-2]. Retrieved from Chemsigma. [Link]

-

MySkinRecipes. (n.d.). Halogenated Aniline Derivatives. Retrieved from MySkinRecipes. [Link]

-

PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from PubChem. [Link]

-

Chemsrc. (2025). 3,5-Difluoroaniline | CAS#:372-39-4. Retrieved from Chemsrc. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 36556-60-2|this compound|BLD Pharm [bldpharm.com]

- 5. 36556-60-2 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. labfind.co.kr [labfind.co.kr]

- 7. This compound | 36556-60-2 [sigmaaldrich.com]

- 8. spectrabase.com [spectrabase.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-3,5-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Anilines in Modern Chemistry

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These substitutions can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chloro-3,5-difluoroaniline, a uniquely substituted aniline derivative, represents a versatile building block with significant potential in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and spectroscopic characterization, offering field-proven insights for its effective utilization in research and development.

Section 1: Physicochemical and Structural Characteristics

This compound is a crystalline solid at room temperature, appearing as a white to light yellow powder.[1] Its molecular structure, featuring a chlorine atom ortho to the amino group and two fluorine atoms in the meta positions, gives rise to a distinct set of chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 36556-60-2 | [1] |

| Molecular Formula | C₆H₄ClF₂N | [1] |

| Molecular Weight | 163.55 g/mol | [2] |

| Melting Point | 26-28 °C | [1] |

| Boiling Point | 208.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.434 g/cm³ | [1] |

| Appearance | White to light yellow crystal or crystalline powder | [1] |

| Solubility | Soluble in common organic solvents (alcohols, ethers, ketones) | [1] |

The presence of both chlorine and fluorine atoms significantly impacts the electronic nature of the aromatic ring, influencing its reactivity in subsequent chemical transformations. The fluorine atoms, with their high electronegativity, act as strong inductive electron-withdrawing groups, which can enhance the metabolic stability of derivative compounds.[3]

Caption: Molecular structure of this compound.

Section 2: Synthesis Methodologies

This compound is often synthesized as a key intermediate in the production of other valuable chemical entities, such as 3,5-difluoroaniline.[4][5] A common synthetic approach involves the reduction of a nitrated precursor.

Protocol: Synthesis via Reduction of 2-Chloro-3,5-difluoronitrobenzene

This method provides a reliable route to this compound from its corresponding nitroaromatic compound.[1] The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 2-chloro-3,5-difluoronitrobenzene in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

-

Reduction: Introduce a reducing agent. This can be achieved through catalytic hydrogenation with hydrogen gas or by using a chemical reducing agent like stannous chloride (SnCl₂) in the presence of a strong acid (e.g., HCl).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the catalyst. If an acid was used, neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Section 3: Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for its identification, purity assessment, and for tracking its transformation in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region. The proton at the 4-position will likely appear as a triplet of triplets, coupled to the two adjacent fluorine atoms and the proton at the 6-position. The proton at the 6-position will likely appear as a doublet of doublets, coupled to the proton at the 4-position and the fluorine atom at the 5-position.

-

Amine Protons (-NH₂): A broad singlet is expected for the amine protons, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. Due to the influence of the electronegative halogen substituents, the carbon signals will exhibit a range of chemical shifts and C-F coupling. A 13C NMR spectrum is available on SpectraBase, which can be accessed with a free account.[6]

-

Carbons bonded to Fluorine (C-F): These carbons will appear as doublets due to one-bond C-F coupling, typically with large coupling constants.

-

Carbons adjacent to Fluorine: These carbons will show smaller two-bond C-F couplings.

-

Carbon bonded to Chlorine (C-Cl): The chemical shift of this carbon will be influenced by the chlorine atom.

-

Carbon bonded to Nitrogen (C-NH₂): This carbon's chemical shift will be significantly influenced by the amino group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

N-H Stretching: Two medium to weak absorption bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

-

C-H Aromatic Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹ is characteristic of the C-N stretch of aromatic amines.

-

C-F Stretching: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region due to the C-F stretching vibrations.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 163. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 165 with about one-third the intensity of the M⁺ peak will be observed.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated anilines include the loss of a chlorine radical, followed by the elimination of HCN or HF. The fragmentation pattern can be complex due to the presence of multiple halogens.

Caption: Analytical workflow for the characterization of this compound.

Section 4: Applications in Drug Discovery and Development

Halogenated anilines are pivotal precursors in the synthesis of a wide array of pharmaceutical compounds.[7][8] The specific substitution pattern of this compound makes it a valuable starting material for introducing a di-fluoro-substituted phenyl ring with a reactive chlorine handle for further chemical modifications.

The fluorine atoms can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism.[3] Furthermore, fluorine can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets, potentially increasing binding affinity and efficacy. The chlorine atom provides a site for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

While specific examples of marketed drugs derived directly from this compound are not readily found in public literature, its structural motif is present in numerous developmental and patented compounds. Its utility lies in its ability to serve as a scaffold for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Section 5: Safety, Handling, and Toxicology

As with many halogenated aromatic compounds, this compound should be handled with care, following standard laboratory safety procedures.

Hazard Identification:

-

Toxicity: This compound is considered toxic and should be handled with appropriate personal protective equipment.[1]

-

Irritation: Avoid contact with skin and eyes.[1]

-

Inhalation: Good ventilation is crucial to minimize the inhalation of dust or vapors.[1]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

First Aid: In case of contact with skin or eyes, flush immediately with plenty of water and seek medical attention. If inhaled, move to fresh air and seek medical assistance.[1]

References

-

PrepChem. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]

-

Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ACS Publications. (2024, September 19). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 3,5-difluoroaniline - EP 0497213 A2.

-

The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubMed Central. (2024, October 1). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Bol. (n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines. Retrieved from [Link]

-

PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ProQuest. (n.d.). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Foreword: The Strategic Importance of 2-Chloro-3,5-difluoroaniline

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,5-difluoroaniline

This compound is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and a chlorine atom ortho to the amine group—imparts specific reactivity and physicochemical properties that are highly sought after in the development of advanced materials, pharmaceuticals, and agrochemicals.[1][2] The presence of multiple halogen atoms provides distinct handles for sequential, site-selective modifications such as cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity in bioactive molecules.[2][3]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction mechanisms, process optimization, and safety considerations.

Part 1: Core Synthesis Pathways: A Mechanistic Perspective

The synthesis of this compound can be approached from several distinct strategic starting points. The choice of pathway is often dictated by the availability and cost of starting materials, desired scale, and purity requirements. We will examine three robust and industrially relevant methodologies.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) of a Polyfluorinated Precursor

This pathway represents a direct and elegant approach, leveraging the principles of Nucleophilic Aromatic Substitution (SNAr). The starting material, 2-chloro-1,3,5-trifluorobenzene, is activated towards nucleophilic attack by the strongly electron-withdrawing fluorine substituents.

Causality and Mechanism: The cumulative inductive effect of the three fluorine atoms and one chlorine atom renders the aromatic ring electron-deficient, facilitating attack by a nucleophile like ammonia. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The substitution of a fluorine atom is generally favored over chlorine in SNAr reactions under these conditions. The amination occurs at the C1 position, which is para to the chlorine atom and flanked by two fluorine atoms, leading to the desired product.

A patented method describes the reaction of 2-chloro-1,3,5-trifluorobenzene with ammonia in a solvent like methanol under elevated temperature and pressure.[4]

Caption: Pathway A: Nucleophilic Aromatic Substitution.

Experimental Protocol (Exemplary) [4]

-

A Teflon-coated autoclave is charged with 33.4 g of 2-chloro-1,3,5-trifluorobenzene and 200 ml of methanol previously saturated with ammonia gas at room temperature.

-

The autoclave is sealed and heated on an oil bath to 160°C for 40 hours.

-

After cooling, the reaction mixture is transferred from the autoclave.

-

The solvent (methanol) and any unreacted 2-chloro-1,3,5-trifluorobenzene are removed by distillation under reduced pressure.

-

The remaining residue, containing this compound, is then purified by appropriate methods such as distillation or crystallization.

Pathway B: Reduction of a Nitroaromatic Intermediate

The reduction of a nitro group to an amine is one of the most fundamental and reliable transformations in organic synthesis. This pathway hinges on the successful synthesis of the precursor, 2-chloro-3,5-difluoronitrobenzene.

Causality and Mechanism: The synthesis of the nitro precursor typically involves the chlorination and subsequent nitration of 1,3-difluorobenzene. The reduction of the nitro group can be achieved through various methods, most commonly catalytic hydrogenation. In this process, hydrogen gas is activated on the surface of a metal catalyst (e.g., Palladium on carbon, Pd/C), and the nitro group is stepwise reduced to the amine. This method is often high-yielding and produces clean products.

While a direct protocol for this specific molecule's reduction is not detailed in the search results, analogous reductions of similar structures, such as 2,6-dichloro-3,5-difluoronitrobenzene, are well-documented in patents and provide a robust template for this transformation.[5][6]

Caption: Pathway B: Nitro Group Reduction.

Experimental Protocol (Representative for Nitro Reduction) [5][6]

-

A high-pressure reactor (autoclave) is charged with the starting nitro compound (e.g., 547 g of crude 2,6-dichloro-3,5-difluoronitrobenzene as an analogue), a solvent (e.g., 100 g of toluene), a catalyst (e.g., 17.5 g of 5% Pd/C, 50% water content), and a base to neutralize in-situ generated acids (e.g., 104.8 g of MgO in 450 g of water).

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen.

-

The reaction mixture is heated (e.g., to 45°C) and stirred vigorously. The progress is monitored by the cessation of hydrogen uptake.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration through a pad of Celite.

-

The organic phase is separated from the aqueous phase.

-

The final product is isolated from the organic phase, typically by distillation under reduced pressure.

Pathway C: Hydrolysis and Decarboxylation of a Benzonitrile Derivative

This pathway offers an alternative route starting from a more complex, but potentially accessible, benzonitrile compound. A European patent details the synthesis from 4-amino-5-chloro-2,6-difluoroisophthalonitrile.[7]

Causality and Mechanism: This transformation is a multi-step process occurring in a single pot. It begins with the hydrolysis of the two nitrile (-C≡N) groups into carboxylic acid (-COOH) groups, likely under acidic conditions. This is followed by decarboxylation—the loss of CO₂ from the carboxylic acid groups. The decarboxylation of the carboxylic acid ortho to the amino group is particularly facile, driven by the formation of a stable intermediate. The result is the formation of the target aniline.

Caption: Pathway C: From a Benzonitrile Precursor.

Experimental Protocol (As Described in Patent) [7]

-

The starting material, 4-amino-5-chloro-2,6-difluoroisophthalonitrile, is reacted with a mineral acid for hydrolysis and decarboxylation (specific acid and temperature conditions are determined by the patent's broader claims).

-

After the reaction is complete, the solution is carefully poured into ice water.

-

The aqueous solution is neutralized by the addition of sodium hydroxide.

-

The product is extracted into an organic solvent, such as methylene chloride.

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is distilled off, and the residue is purified by distillation under reduced pressure to yield this compound.

Part 2: Comparative Data and Strategic Selection

The optimal synthesis pathway depends on a balance of factors including yield, purity, cost, and operational complexity. The following table summarizes the key metrics for the discussed routes.

| Parameter | Pathway A: SNAr | Pathway B: Nitro Reduction | Pathway C: Benzonitrile Hydrolysis |

| Starting Material | 2-Chloro-1,3,5-trifluorobenzene | 2-Chloro-3,5-difluoronitrobenzene | 4-Amino-5-chloro-2,6-difluoroisophthalonitrile |

| Key Reagents | Ammonia, Methanol | H₂, Pd/C, Base | Mineral Acid, NaOH, CH₂Cl₂ |

| Reported Yield | Not specified, but generally good | High (Analogous reactions >70%)[5] | 85%[7] |

| Reported Purity | Dependent on purification | High | 98%[7] |

| Advantages | Direct, fewer steps if precursor is available. | Highly reliable and scalable reaction; clean conversion. | High reported yield and purity. |

| Challenges | Requires high pressure/temperature (autoclave); precursor may be costly. | Multi-step synthesis of the nitro precursor is required. | Availability and synthesis of the complex benzonitrile starting material. |

Part 3: Purification, Characterization, and Safety

Purification: Regardless of the synthetic route, the crude this compound typically requires purification. Distillation under reduced pressure is a commonly cited and effective method for obtaining high-purity material.[7] For solid products, recrystallization from a suitable solvent system can also be employed.

Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques:

-

Appearance: White to light yellow crystalline powder.[1]

-

Melting Point: Approximately 98-100 °C.[1]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to confirm the structure and substitution pattern. The ¹³C NMR spectrum is available in public databases.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight (163.55 g/mol ) and fragmentation pattern.[8]

Safety Imperatives:

-

This compound: This compound is classified as toxic and should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Reagents: Many reagents used in these syntheses are hazardous. Ammonia is corrosive and toxic. High-pressure hydrogen gas is highly flammable and requires specialized equipment (autoclave) and handling procedures. Mineral acids are corrosive. All operations must be preceded by a thorough risk assessment.

Conclusion

The synthesis of this compound is achievable through several viable pathways, each with its own strategic advantages and challenges. The direct amination of 2-chloro-1,3,5-trifluorobenzene offers an efficient route if the precursor is accessible. The reduction of the corresponding nitro-aromatic is a classic and robust method, though it adds steps for precursor synthesis. Finally, the hydrolysis and decarboxylation of a specialized benzonitrile derivative has been shown to produce high yields and purity. The selection of a specific pathway will ultimately be guided by economic considerations, available starting materials, and the scale of production required by the research or drug development professional.

References

-

PrepChem.com. Synthesis of 3,5-difluoroaniline. Available from: [Link]

-

European Patent Office. EP 0497213 A2: Process for producing 3,5-difluoroaniline. Available from: [Link]

- Google Patents. US5510533A: Process for producing 3,5-difluoroaniline and derivative thereof.

- Google Patents. US5294742A: Process for preparing 3,5-difluoroaniline.

-

ChemBK. This compound. Available from: [Link]

- Google Patents. US5965775A: Process for the preparation of 3,5-difluoroaniline.

- Google Patents. CN101245020B: Process for synthesizing 2,3-difluoroaniline.

-

PubChem. Patent US-5294742-A: Process for preparing 3,5-difluoroaniline. Available from: [Link]

-

Taylor & Francis Online. Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. Synthetic Communications, 24(4), 1994. Available from: [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 125(4), 2004, pp. 543-548. Available from: [Link] (Note: Original link was to a different source, this is a more direct link to related science).

-

SpectraBase. This compound - Optional[13C NMR] - Spectrum. Available from: [Link]

- Google Patents. CA2340442C: Process for preparing 3,5-difluoroaniline.

-

MyBest.SHOP. 3-Chloro-5-fluoroaniline. Available from: [Link]

-

Taylor & Francis Online. Synthesis of 2,4-Difluoroaniline and 1,3-Difluorobenzene from 1,2,4-Trichlorbenzene. Synthetic Communications, 24(4), 1994. Available from: [Link]

-

PubChem. 2-Chloro-3,4-difluoroaniline. Available from: [Link]

-

ProQuest. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Rasayan J. Chem., 6(1), 2013, pp. 58-61. Available from: [Link]

- Google Patents. EP0001825A1: Method of preparing 2,4-difluoroaniline.

-

The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. 2023. Available from: [Link]

-

PubChem. 3,5-Difluoroaniline. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. Available from: [Link]

- Google Patents. US5977412A: Process for preparing 3,5-difluoroaniline.

-

PubChem. 2,5-Difluoroaniline. Available from: [Link]

-

Organic Syntheses. N-TRIFLUOROMETHYLTHIOSACCHARIN. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. michlala.edu [michlala.edu]

- 4. US5510533A - Process for producing 3,5-difluoroaniline and derivative thereof - Google Patents [patents.google.com]

- 5. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 6. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-3,5-difluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 2-Chloro-3,5-difluoroaniline (CAS No. 36556-60-2), a key building block in modern medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the aniline scaffold imparts unique electronic and lipophilic characteristics, making it a valuable intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This document is intended to serve as a practical resource for researchers, offering detailed data, experimental protocols, and insights into the handling and application of this versatile compound.

Core Molecular and Physical Properties

This compound is a halogenated aromatic amine with the molecular formula C₆H₄ClF₂N. At room temperature, it typically presents as a liquid or a low-melting solid, a physical state that is crucial for handling and reaction setup considerations.[1] The precise determination of its physical constants is fundamental for its purification, characterization, and use in synthetic protocols.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 36556-60-2 | [1][2] |

| Molecular Formula | C₆H₄ClF₂N | [2] |

| Molecular Weight | 163.55 g/mol | [2] |

| Appearance | Liquid or low-melting solid | [1] |

| Melting Point | 26-28 °C | [2] |

| Boiling Point | 208.3 °C (at 760 mmHg) | [2] |

| Density | 1.459 g/cm³ | [2] |

Solubility Profile

This compound is generally soluble in common organic solvents.[3] This property is essential for its application in solution-phase reactions and for its purification by methods such as chromatography or recrystallization. While detailed quantitative solubility data is not widely published, its miscibility with a range of organic solvents is a key practical attribute.

Qualitative Solubility:

-

Soluble in: Alcohols (e.g., methanol, ethanol), ethers (e.g., diethyl ether, tetrahydrofuran), and ketones (e.g., acetone).[3]

-

Slightly Soluble to Insoluble in: Water.

The solubility in nonpolar solvents like hexanes is expected to be lower than in polar aprotic or protic organic solvents, a characteristic that can be exploited in purification procedures.

Spectroscopic and Analytical Characterization

A thorough understanding of the spectroscopic signature of this compound is indispensable for reaction monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the amino group. The protons will exhibit coupling to each other and to the adjacent fluorine atoms, resulting in complex splitting patterns (e.g., doublet of doublets of doublets). A broad singlet corresponding to the -NH₂ protons would also be anticipated, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached halogens. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, generally between 850-550 cm⁻¹.

-

C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ range.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺˙ would be expected at m/z 163, with a characteristic [M+2]⁺˙ peak at m/z 165 with approximately one-third the intensity of the molecular ion peak, indicative of the presence of one chlorine atom. Fragmentation would likely involve the loss of a chlorine radical (Cl•) and subsequent fragmentation of the aromatic ring.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three key functionalities: the nucleophilic amino group, the aromatic ring, and the halogen substituents.

Reactions of the Amino Group

The amino group is a primary site of reactivity, capable of undergoing a variety of transformations common to anilines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is often used as a protecting group strategy to moderate the reactivity of the aniline.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X via Sandmeyer reaction).

Electrophilic Aromatic Substitution

The amino group is a strong activating, ortho, para-director for electrophilic aromatic substitution. However, the presence of the electron-withdrawing chloro and fluoro groups deactivates the ring to some extent. The substitution pattern will be directed by the combined electronic effects of all substituents.

Cross-Coupling Reactions

The chloro substituent can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the formation of C-C, C-N, and C-O bonds. This reactivity is of paramount importance in the construction of complex molecules in drug discovery.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Given its low melting point, care must be taken during this procedure.

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If the sample is liquid at room temperature, it can be cooled to induce solidification before loading.

-

Capillary Loading: Introduce a small amount of the solid into a capillary tube, ensuring a packed height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: Initially, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Precise Measurement: For an accurate determination, use a fresh sample and a slow heating rate of 1-2 °C/min, starting from a temperature approximately 10-15 °C below the approximate melting point.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid melts to define the melting range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Methodology:

-

Apparatus: Assemble a micro-boiling point apparatus using a Thiele tube or a small-scale distillation setup.

-

Sample and Capillary: Place a small amount of the liquid in a small test tube. Invert a sealed capillary tube and place it in the test tube with the open end submerged in the liquid.

-

Heating: Gently heat the apparatus. A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Observation: The boiling point is the temperature at which the stream of bubbles ceases upon cooling, and the liquid begins to be drawn into the capillary tube.

Solubility Assessment

Methodology:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane).

-

Qualitative Test: To a small, known volume of solvent (e.g., 1 mL) in a test tube, add a small, measured amount of this compound (e.g., 10 mg).

-

Observation: Agitate the mixture and observe for complete dissolution at room temperature. If the substance does not dissolve, gently warm the mixture and observe again. Note the solubility at both temperatures.

Caption: Qualitative Solubility Testing Workflow.

Handling, Storage, and Safety

As a halogenated aniline, this compound should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[3]

-

Toxicity: While specific toxicity data for this compound is limited, related chloroanilines are known to be toxic. Assume this compound is harmful if swallowed, in contact with skin, or if inhaled.[1]

Applications in Drug Discovery and Development

Halogenated anilines are privileged scaffolds in medicinal chemistry. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the chlorine atom provides a handle for further synthetic modifications via cross-coupling reactions. This compound is a valuable starting material for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapies. Its specific substitution pattern allows for the generation of diverse compound libraries for lead optimization in drug discovery programs. For example, related difluoroaniline derivatives are key components in the synthesis of various pharmaceutical agents.[4][5]

Conclusion

This compound is a chemical intermediate with a unique combination of physical and chemical properties that make it highly valuable in the fields of pharmaceutical and materials science research. A thorough understanding of its physical constants, spectroscopic characteristics, and chemical reactivity is essential for its effective and safe use. This guide provides a foundational repository of this critical information to support ongoing and future research endeavors.

References

- Benchchem. (2025).

-

Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from

-

Alfa Chemistry. (n.d.). CAS 36556-60-2 this compound. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound | 36556-60-2. Retrieved from

- University of Wisconsin-Madison. (n.d.).

- CDN. (n.d.).

- Benchchem. (2025).

-

JoVE. (2020, March 26). Video: Recrystallization - Procedure. Retrieved from

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Download Table]. Retrieved from

-

ChemBK. (n.d.). This compound. Retrieved from

-

ChemicalBook. (n.d.). 2,5-Difluoroaniline(367-30-6) 1 H NMR. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound | 36556-60-2. Retrieved from

-

ChemBK. (n.d.). This compound. Retrieved from

- PubChem. (n.d.). 2-Chloro-3,4-difluoroaniline | C6H4ClF2N | CID 53255483.

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from

- Chemistry LibreTexts. (2023, August 29).

-

Ossila. (n.d.). 3-Chloro-5-fluoroaniline. Retrieved from

-

Chemsigma. (n.d.). This compound [36556-60-2]. Retrieved from

- PubChem. (n.d.). 3,5-Difluoroaniline | C6H5F2N | CID 96595.

- Benchchem. (2025). improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.

- PubChem. (n.d.). 2-Bromo-3-chloro-4,5-difluoroaniline | C6H3BrClF2N | CID 177775408.

- Smolecule. (n.d.). Buy 2,3-Difluoroaniline | 4519-40-8.

-

ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline [Request PDF]. Retrieved from

- Iowa State University. (n.d.). NMR Coupling Constants.

-

Ossila. (n.d.). 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Retrieved from

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from

- University of California, Davis. (n.d.).

- University of Illinois Chicago. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509.

- PubChem. (n.d.). 2,5-Difluoroaniline | C6H5F2N | CID 67775.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.

- University of California, Los Angeles. (n.d.).

- Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.

- National Institutes of Health. (n.d.).

- Indonesian Journal of Science & Technology. (2019, April 1).

- Google Patents. (n.d.).

- ChemicalBook. (n.d.). 2-CHLORO-4,5-DIFLUOROANILINE CAS#: 2613-32-3.

- Alachem Co., Ltd. (n.d.). 1616244-35-9 | 2-chloro-3-bromo-5,6-difluoroaniline.

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

Sources

- 1. This compound | 36556-60-2 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 36556-60-2 | this compound - Fluoropharm [fluoropharm.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. michlala.edu [michlala.edu]

Navigating the Solubility Landscape of 2-Chloro-3,5-difluoroaniline: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3,5-difluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles, qualitative solubility information, and data from structurally analogous compounds to provide a robust predictive framework. Crucially, this guide offers detailed, field-proven methodologies for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility profile of this compound to inform formulation, process development, and bioavailability studies.

Introduction: The Critical Role of Solubility in Chemical Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the utility and application of a chemical entity. In the realm of drug discovery and development, aqueous solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1] Similarly, in agrochemical and fine chemical synthesis, the solubility of intermediates like this compound in various organic solvents dictates reaction kinetics, purification strategies, and overall process efficiency.

This compound, a white to light yellow crystalline powder, is an important building block in organic synthesis.[2] Its halogenated aromatic structure presents unique solubility characteristics that necessitate a thorough understanding for its effective application. This guide will delve into the theoretical underpinnings of its solubility and provide practical, validated protocols for its empirical determination.

Theoretical Framework and Qualitative Solubility Profile

Structural Considerations and Polarity

This compound is a substituted aniline with a molecular structure that imparts a moderate degree of polarity. The presence of two fluorine atoms and one chlorine atom, all of which are highly electronegative, creates dipole moments within the molecule. The amino group (-NH2) is also polar and capable of acting as a hydrogen bond donor. However, the benzene ring is nonpolar. This combination of polar and nonpolar features suggests that the molecule will exhibit preferential solubility in polar organic solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Qualitative data supports this, indicating that this compound is soluble in common organic solvents such as alcohols, ethers, and ketones.[2]

The Influence of pH on Aqueous Solubility

As an aniline derivative, this compound is a weak base due to the lone pair of electrons on the nitrogen atom of the amino group.[3] This basicity is a critical factor influencing its aqueous solubility. In acidic solutions, the amino group can be protonated to form the corresponding anilinium salt:

C₆H₄ClF₂NH₂ + H⁺ ⇌ C₆H₄ClF₂NH₃⁺

This protonation introduces a formal positive charge on the molecule, significantly increasing its polarity and, consequently, its solubility in water.[4][5] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, with markedly greater solubility at lower pH values.[6]

Insights from Structurally Similar Compounds

Examining the solubility of structurally related compounds can provide valuable predictive insights. For instance, 3,5-dichloroaniline is reported to be insoluble in water but soluble in alcohol, ether, and benzene.[7] A study on 3,5-dichloroaniline demonstrated that its solubility in methanol-water and ethanol-water mixtures increases with both increasing temperature and a higher proportion of the organic solvent.[8] This suggests a similar endothermic dissolution process for this compound, where solubility in organic and aqueous-organic solvent systems will likely increase with temperature.

Predicted Solubility Profile

Based on the above principles and available qualitative information, the following table summarizes the expected solubility behavior of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group and dipole-dipole interactions.[2] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. DMSO is a powerful organic solvent.[2][9] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors.[2] |

| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; significant mismatch in polarity. |

| Aqueous | Water | Low (at neutral pH) | Limited hydrogen bonding and polarity mismatch with the aromatic ring.[7] |

| Aqueous Acid | Dilute HCl, Citrate Buffer (pH < 4) | High | Protonation of the basic amino group to form a more soluble salt.[4][5] |

| Aqueous Base | Dilute NaOH, Phosphate Buffer (pH > 8) | Low | The neutral form of the aniline will predominate, leading to lower solubility. |

Experimental Determination of Solubility: Protocols and Best Practices

To obtain definitive quantitative data, experimental measurement is essential. The choice of method depends on the desired outcome, throughput requirements, and the stage of research or development.[1] This section provides detailed protocols for the "gold standard" thermodynamic solubility measurement and a high-throughput kinetic solubility assay.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic or equilibrium solubility.[10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

-

Excess Solid: Ensures that the solution reaches true saturation.

-

Prolonged Equilibration: Allows the system to reach thermodynamic equilibrium, providing a stable and reproducible measurement.

-

Temperature Control: Solubility is temperature-dependent, so precise control is crucial for data accuracy and comparability.

-

Phase Separation: Filtration or centrifugation is critical to remove all undissolved solid particles before concentration analysis, preventing overestimation of solubility.

-

Accurate Quantification: A validated analytical method like HPLC-UV is necessary for precise measurement of the dissolved compound's concentration.

Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.

-

Preparation: Add an excess amount of solid this compound to a glass vial or flask. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline at a specific pH, or an organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the suspension at high speed and collect the supernatant.[11]

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.[12][13]

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination: Nephelometry Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds under non-equilibrium conditions.[1] These assays measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer. Nephelometry, which measures light scattering from suspended particles, is a common detection method.[3][14]

-

DMSO Stock: Allows for the rapid preparation of a dilution series in a high-throughput format. However, the presence of DMSO can lead to supersaturated solutions and may overestimate thermodynamic solubility.[15]

-

Short Incubation: Mimics the conditions of many high-throughput biological assays and provides a rapid assessment.

-

Nephelometric Detection: Provides a sensitive and direct measure of compound precipitation without the need for a physical separation step.

Caption: Workflow for Kinetic Solubility Assay via Nephelometry.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96- or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells.

-

Buffer Addition and Mixing: Add the desired aqueous buffer to the wells to achieve a range of final compound concentrations. Mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours.[14]

-

Nephelometric Reading: Place the microplate in a laser nephelometer and measure the light scattering in each well.[3]

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is often defined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation.[12]

Conclusion and Future Directions

This guide establishes a foundational understanding of the solubility of this compound, grounded in established chemical principles and analogies to similar compounds. While qualitative data suggests good solubility in polar organic solvents and pH-dependent solubility in aqueous media, the provided experimental protocols for thermodynamic and kinetic solubility determination are paramount for generating the precise, quantitative data required for advanced research and development.

As a Senior Application Scientist, I strongly recommend that researchers invest the effort to experimentally determine the solubility of this compound under the specific conditions relevant to their work. The robust and validated shake-flask and nephelometry protocols detailed herein provide a clear path to obtaining this critical data, thereby mitigating risks in process scale-up, formulation, and in vivo studies. Future work should aim to populate the public domain with quantitative solubility data for this important chemical intermediate across a range of pharmaceutically and industrially relevant solvents and conditions.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [14]

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [11]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [1]

-

Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-13. [10]

-

Enamine. Solubility Assay by Laser Nephelometry. [3]

-

Embibe. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.

-

BYJU'S. Test for Amino Groups.

-

BenchChem. (2025). Determining the Solubility of Polymethoxyflavonoids: Application Notes and Protocols. [12]

-